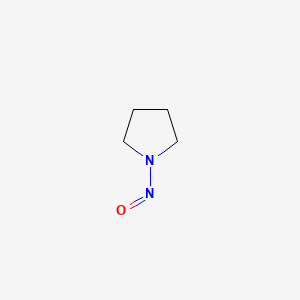
1-Nitrosopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosopyrrolidine is a chemical compound with the molecular formula C₄H₈N₂O. It belongs to the class of N-nitrosamines, which are known for their potential carcinogenic properties. This compound is commonly found in various environmental and industrial settings, and it is of significant interest due to its implications in health and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Nitrosopyrrolidine can be synthesized through the nitrosation of pyrrolidine. This process typically involves the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. These methods often include the use of advanced reactors and purification systems to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert this compound to pyrrolidine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction typically produces pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-Nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Research on its biological effects helps understand the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It is studied for its potential role in the development of cancer and other diseases.
Industry: this compound is used in the testing and development of safety protocols for handling nitrosamines in industrial processes.
Wirkmechanismus
The mechanism by which 1-Nitrosopyrrolidine exerts its effects involves metabolic activation. In the liver, it undergoes enzymatic conversion to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. The cytochrome P450 enzyme system plays a crucial role in this metabolic activation process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison
1-Nitrosopyrrolidine is unique in its specific metabolic pathways and the types of tumors it induces. For example, while N-Nitrosopiperidine is a potent esophageal carcinogen, this compound primarily induces liver tumors. This difference is attributed to the distinct metabolic activation and DNA adduct formation patterns of these compounds.
Conclusion
This compound is a significant compound in the study of nitrosamines due to its unique chemical properties and biological effects. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for advancing research in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
57371-40-1 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
104.14 g/mol |
IUPAC-Name |
2,2,5,5-tetradeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2 |
InChI-Schlüssel |
WNYADZVDBIBLJJ-KHORGVISSA-N |
SMILES |
C1CCN(C1)N=O |
Isomerische SMILES |
[2H]C1(CCC(N1N=O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CCN(C1)N=O |
Synonyme |
N-Nitrosopyrrolidine-d4; NPYR-d4; NSC 18797-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

